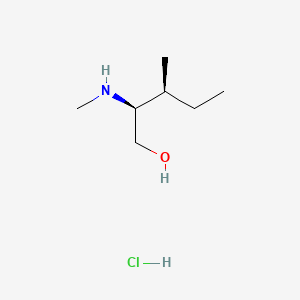
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound’s structure includes a methylamino group and a hydroxyl group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentanone.
Reduction: The ketone group in 3-methyl-2-pentanone is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using methylamine under suitable conditions to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of chiral amines on biological systems, including enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as acting as a precursor for drug development or as an active pharmaceutical ingredient.
Industry
In the industrial sector, this compound may be used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methylamino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-methyl-2-(methylamino)pentan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-methyl-2-(methylamino)butan-1-ol: A structurally similar compound with a shorter carbon chain.
2-(methylamino)pentan-1-ol: A compound lacking the methyl group on the second carbon.
Uniqueness
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and structurally similar compounds.
Properties
Molecular Formula |
C7H18ClNO |
|---|---|
Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(methylamino)pentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-4-6(2)7(5-9)8-3;/h6-9H,4-5H2,1-3H3;1H/t6-,7+;/m0./s1 |
InChI Key |
MICICDWBCOUBLZ-UOERWJHTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC.Cl |
Canonical SMILES |
CCC(C)C(CO)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)
![methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B11759436.png)

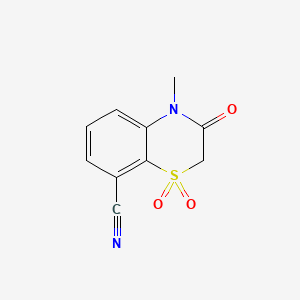
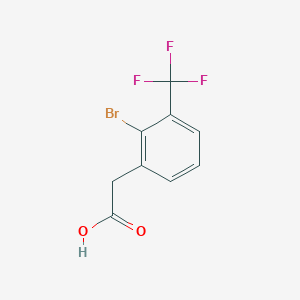
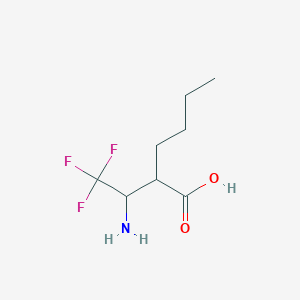
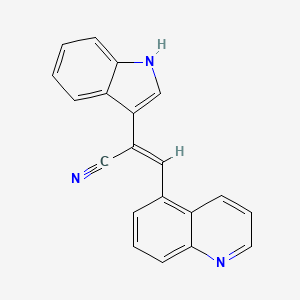
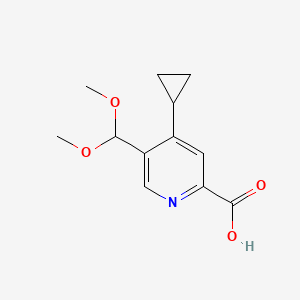
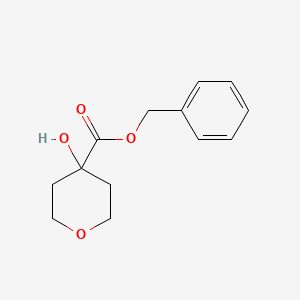

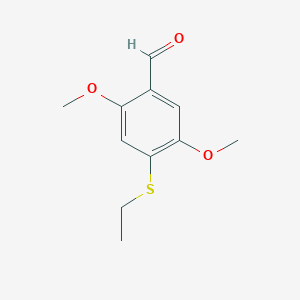
![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
